![molecular formula C12H13N3O B7472383 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile](/img/structure/B7472383.png)
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile, also known as EOBI, is a chemical compound that has been of interest to the scientific community due to its potential applications in various areas of research. EOBI is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It has been synthesized using different methods and has shown promising results in scientific studies.
Wirkmechanismus
The mechanism of action of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile involves its interaction with various enzymes and proteins in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer. 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile also inhibits the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has been found to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve cognitive function. 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has also been found to have antioxidant properties, which can protect cells from damage caused by free radicals.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of specific enzymes and proteins, and its antioxidant properties. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile. One area of interest is the development of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile-based drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Another area of research is the exploration of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile's mechanism of action and its interactions with other enzymes and proteins in the body. Additionally, further studies are needed to determine the safety and efficacy of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile in humans.
Synthesemethoden
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile can be synthesized using various methods, including the reaction of 2-aminobenzimidazole with ethyl cyanoacetate, followed by the reaction of the resulting product with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzimidazole with ethyl cyanoacetate and ethyl chloroacetate in the presence of a catalyst. The synthesis of 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile requires careful attention to reaction conditions, such as temperature and reaction time, to obtain a high yield of the product.
Wissenschaftliche Forschungsanwendungen
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has shown promising results in the treatment of cancer, inflammation, and neurodegenerative diseases. 3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, making it a potential therapeutic agent.
Eigenschaften
IUPAC Name |
3-(3-ethyl-2-oxobenzimidazol-1-yl)propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c1-2-14-10-6-3-4-7-11(10)15(12(14)16)9-5-8-13/h3-4,6-7H,2,5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHIBJFPKRKYDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N(C1=O)CCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethyl-2-oxobenzimidazol-1-yl)propanenitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.